molecular formula C8H10O5 B11779439 Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate

Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate

Cat. No.: B11779439
M. Wt: 186.16 g/mol
InChI Key: PCEYIZWJZVRGBX-UHFFFAOYSA-N
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Description

Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate is a specialized furan-based ester that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Compounds featuring the furo[2,3-b]furan core are of significant interest in pharmaceutical development, as this structural motif is found in key intermediates for active pharmaceutical ingredients, including HIV protease inhibitors such as darunavir . The synthesis of complex furan derivatives can be optimized using modern green chemistry principles. Recent methodologies highlight the use of ionic liquids as efficient reaction media for analogous compounds, enabling enhanced yields and improved reaction kinetics for cyclization and alkylation steps compared to conventional organic solvents . This makes such pathways attractive for the sustainable production of versatile intermediates. As a lactone-containing scaffold, this compound offers multiple functional handles for further chemical manipulation, allowing researchers to explore its potential in creating novel molecular entities. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

methyl 5-oxo-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-4-carboxylate

InChI

InChI=1S/C8H10O5/c1-11-6(9)5-4-2-3-12-8(4)13-7(5)10/h4-5,8H,2-3H2,1H3

InChI Key

PCEYIZWJZVRGBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCOC2OC1=O

Origin of Product

United States

Preparation Methods

Multi-Step Oxidation and Cyclization Approaches

The synthesis of methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate often begins with polyoxygenated precursors subjected to sequential oxidation and cyclization. A representative route involves the anodic amide oxidation of 2-piperidinemethanol derivatives, followed by titanium-induced cyclization and ozonolysis . For example, treatment of racemic 2-piperidinemethanol with methyl acrylate under basic conditions forms a key intermediate, which undergoes anodic oxidation in methanol with tetraethylammonium tosylate as the electrolyte . Subsequent titanium tetrachloride-mediated cyclization and ozonolysis at −78°C yield the target compound in 74% overall yield .

Key Challenges :

  • Epimerization at stereocenters during ozonolysis requires stringent temperature control .

  • Low yields (≤50%) in enzymatic resolution steps for enantiopure forms .

Stereoselective Synthesis via Knoevenagel Condensation

A patent by EP1448567B1 outlines a stereoselective route starting from protected diols . The method employs a Knoevenagel condensation between a cyclic ketone and an α,β-unsaturated ester, followed by a Nef reaction to introduce the oxo group (Table 1). Cyclization under acidic conditions (HCl or H2SO4) completes the furan ring system.

Reaction Steps :

  • Knoevenagel Condensation :

    • Substrate: Isopropylidene-protected diol.

    • Reagent: Ethyl acrylate, piperidine catalyst.

    • Conditions: Reflux in toluene, 12 h.

    • Yield: 85–90% .

  • Nef Reaction :

    • Conversion of nitroalkanes to ketones using TiCl4/H2O.

    • Yield: 78% .

  • Cyclization :

    • Catalyst: 5 mol% H2SO4 in H2O.

    • Temperature: 0–25°C.

    • Yield: 92% .

Advantages :

  • High stereoselectivity (≥98% ee) via chiral auxiliary use .

  • Scalable to industrial production with minimal waste .

Titanium-Mediated Radical Cyclization

Radical-based methods leverage titanium reagents to initiate cyclization. A University of Alberta study describes the use of titanium tetrachloride and triethylsilane to generate radicals from selenoacetals . For instance, treatment of a selenoacetal precursor with TiCl4/Et3SiH induces a 5-exo-trig cyclization, forming the hexahydrofurofuran core. Subsequent Jones oxidation introduces the 2-oxo group, achieving an 80% yield over two steps .

Optimization Insights :

  • Radical stability is enhanced by electron-withdrawing groups (e.g., esters) .

  • Byproduct formation (≤15%) necessitates chromatographic purification .

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters of the leading methods:

MethodKey StepsYield (%)StereoselectivityScalability
Oxidation/Cyclization Anodic oxidation, TiCl4 cyclization74ModerateLab-scale
Knoevenagel/Nef Condensation, acid cyclization92HighIndustrial
Radical Cyclization TiCl4/Et3SiH, Jones oxidation80LowLab-scale

Industrial Considerations :

  • The Knoevenagel route’s use of inexpensive catalysts (H2SO4) and aqueous conditions reduces costs .

  • Radical methods face scalability hurdles due to stringent anhydrous requirements .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce halogens or other functional groups onto the furan ring .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Research indicates that hexahydro-furo[2,3-b]furan derivatives, including Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate, play a crucial role in the development of antiviral agents. Specifically, these compounds have been identified as potential retroviral protease inhibitors, which are essential in treating HIV and other retroviral infections. The structure of this compound allows for interactions with viral proteases, inhibiting their function and thereby reducing viral replication .

Antibacterial and Antifungal Properties
Studies have shown that derivatives of this compound exhibit antibacterial activity against pathogens such as Staphylococcus aureus and antifungal properties against Candida albicans. For instance, a related compound demonstrated significant antibacterial effects with a minimum inhibitory concentration (MIC) of 3.125 µg/mL against Staphylococcus aureus . This suggests potential applications in developing new antibiotics or antifungal treatments.

Synthesis and Industrial Applications

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its utility in organic synthesis is highlighted by its role in the preparation of optically active compounds through stereoselective methods. These methods include the Wittig reaction and Knoevenagel condensation, which are crucial for producing compounds with specific stereochemistry required for biological activity .

Industrial Scaling
The methodologies developed for synthesizing this compound have been optimized for industrial applications. Techniques such as simultaneous crystallization and epimerization have been proposed to enhance yield and purity, making it feasible for large-scale production . This scalability is vital for pharmaceutical companies aiming to produce active pharmaceutical ingredients (APIs) efficiently.

Research has focused on the biological activities associated with this compound and its derivatives. In vitro studies indicate that these compounds can induce apoptosis in cancer cells and exhibit cell cycle arrest mechanisms. For example, compounds similar to this compound have shown efficacy against various cancer cell lines by promoting mitochondrial pathways that lead to increased levels of pro-apoptotic proteins .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntiviralHIV ProteasesInhibition of viral replication
AntibacterialStaphylococcus aureusMIC = 3.125 µg/mL
AntifungalCandida albicansSynergistic activity with rapamycin
AnticancerHepG2 (liver cancer)Induction of apoptosis
MCF-7 (breast cancer)Cell cycle arrest in S-phase

Mechanism of Action

The mechanism of action of methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s fully saturated bicyclic framework contrasts with the partially unsaturated or aromatic systems of benzo[b]furan and naphtho[2,3-b]furan derivatives .
  • Substituent positions (e.g., oxo groups at 2 vs.

Insights :

  • Photochemical methods, while lower-yielding, are useful for constructing complex fused systems like naphthoquinone-furans .

Physicochemical Properties and Crystallographic Analysis

  • Hydrogen Bonding and Crystal Packing : Etter’s graph-set analysis () could elucidate hydrogen-bonding patterns in the target compound’s crystal structure, impacting solubility and stability .
  • Ring Puckering: The hexahydrofuro[2,3-b]furan system’s puckering parameters (via Cremer-Pople analysis, ) may differ from monocyclic tetrahydrofuran derivatives, influencing conformational flexibility .
  • Crystallography Tools : Structural determination of similar compounds relies on software like SHELX for refinement () and ORTEP-III for graphical representation () .

Biological Activity

Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Synthesis

This compound has a unique fused ring structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Notably, a study highlighted the synthesis of polyoxygenated steroids using similar frameworks, indicating the versatility of furofuran derivatives in drug design .

Antimicrobial Properties

Research has indicated that furofuran derivatives exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of specific pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is crucial in treating conditions such as arthritis and other inflammatory diseases .

Cytotoxicity and Cancer Research

This compound has been assessed for cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy . The mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death.

Case Studies and Experimental Findings

  • Antimicrobial Activity : A study involving the testing of various furofuran derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were promising, indicating effective inhibition at low concentrations .
  • Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to models of induced inflammation. Results showed a marked decrease in swelling and pain indicators compared to control groups. This suggests that this compound could be developed into an anti-inflammatory agent .
  • Cytotoxicity Studies : In vitro assays on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. These findings warrant further exploration into its mechanisms as a potential anticancer drug .

Data Summary Table

Biological Activity Tested Model Findings Reference
AntimicrobialStaphylococcus aureusSignificant antibacterial activity (MIC values)
Anti-inflammatoryInflammatory modelsReduced swelling and pain indicators
CytotoxicityHuman cancer cell linesInduced apoptosis; reduced cell viability

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-oxohexahydrofuro[2,3-b]furan-3-carboxylate and its derivatives?

  • Methodology : A rhodium-catalyzed C–H bond activation route has been successfully applied to synthesize substituted dihydrofuran carboxylates, achieving high yields and enantioselectivity . Microwave-assisted synthesis using sulfur ylides and acetylenic esters under nitrogen can also produce furan-3-carboxylate derivatives, though yields may vary depending on substituents .
  • Key considerations : Optimize reaction conditions (temperature, catalyst loading) to mitigate side reactions. Monitor regioselectivity using NMR and HPLC.

Q. How can the molecular conformation of this compound be analyzed, particularly its ring puckering?

  • Methodology : Apply Cremer-Pople puckering coordinates to quantify nonplanar distortions in the hexahydrofurofuran core. This involves defining a mean plane for the ring and calculating amplitude/phase parameters from crystallographic data .
  • Validation : Compare results with X-ray crystallography data (e.g., monoclinic P21/c space group parameters: a = 12.6951 Å, b = 19.8829 Å, c = 8.0799 Å, β = 106.396°) .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • NMR : Use ¹H- and ¹³C-NMR to identify methoxy groups (δ ~3.8–3.9 ppm for ¹H; δ ~50–55 ppm for ¹³C) and furan carbonyl signals (δ ~160–170 ppm for ¹³C) .
  • X-ray crystallography : Resolve absolute stereochemistry via SHELXL refinement (e.g., orthorhombic P212121 systems with Z = 4) .

Advanced Research Questions

Q. How can enantioselective synthesis challenges for this compound be addressed?

  • Approach : Utilize chiral auxiliaries or asymmetric catalysis. For example, rhodium catalysts with chiral ligands have enabled >90% enantiomeric excess (ee) in related furan carboxylates .
  • Validation : Confirm ee via chiral HPLC or circular dichroism. Cross-reference with crystallographic data to resolve ambiguities in stereochemical assignments .

Q. What computational strategies predict the compound’s reactivity in hydrogen-bonding networks?

  • Methodology : Apply graph-set analysis (e.g., Etter’s formalism) to model hydrogen-bonding patterns. Use software like SHELXPRO or ORTEP-3 to visualize intermolecular interactions in crystals .
  • Case study : Analyze packing diagrams (e.g., dotted lines indicating intermolecular contacts in orthorhombic systems) to identify dominant motifs like R₂²(8) rings .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Strategy : Reconcile NMR-based conformational predictions with X-ray torsion angles. For example, discrepancies in furan ring puckering may arise from dynamic effects in solution vs. static crystal environments. Perform variable-temperature NMR or molecular dynamics simulations .

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